molecular formula C8H3BrFNO2 B1395282 2-Bromo-5-cyano-4-fluorobenzoic acid CAS No. 1260862-38-1

2-Bromo-5-cyano-4-fluorobenzoic acid

Cat. No. B1395282
CAS RN: 1260862-38-1
M. Wt: 244.02 g/mol
InChI Key: HLIWJXUIUVSGND-UHFFFAOYSA-N
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Description

2-Bromo-5-cyano-4-fluorobenzoic acid is a chemical compound used in various chemical reactions . It is often used in the synthesis of other complex compounds .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the reaction of 4-bromo-2-fluorobenzoic acid with a chlorinating agent at a low temperature, followed by condensation with Methylamine . The reaction is completed at a low temperature, which is industrially feasible, cost-effective, and avoids unwanted reactions .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C8H3BrFNO2 . The structure includes a benzene ring substituted with bromo, cyano, fluoro, and carboxylic acid groups .


Chemical Reactions Analysis

This compound is used in various chemical reactions. For instance, it is used in the synthesis of 3-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one, 2-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one, 2-((2-carboxy-5-fluorophenyl)amino)-3-methoxybenzoic acid, and 2-bromo-4-fluorobenzamide .


Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 219.01 . The melting point is between 154-157 °C . It is soluble in water and methanol .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis Methods : Studies have demonstrated methods for synthesizing compounds similar to 2-Bromo-5-cyano-4-fluorobenzoic acid. For example, the synthesis of 3-Bromo-2-fluorobenzoic acid from 2-amino-6-fluorobenzonitrile highlights the versatility of halogenated benzoic acids in chemical synthesis under mild reaction conditions suitable for industrial scale production (Zhou, 2013).
  • Halodeboronation Reactions : The halodeboronation of aryl boronic acids, such as the synthesis of 2-bromo-3-fluorobenzonitrile, demonstrates the application of this compound in the development of efficient synthetic pathways for producing various halogenated compounds (Szumigala et al., 2004).

Environmental and Biological Studies

  • Biodegradation Studies : Research on the biodegradation of halogenated benzoates, like 4-fluorobenzoate, indicates the potential environmental impact and degradation pathways of compounds similar to this compound. Studies on Alcaligenes denitrificans NTB-1 illustrate how certain bacteria metabolize halogenated benzoates (van den Tweel et al., 1987).
  • Fluorinated Compound Detection : Fluorinated benzoates, such as 2-fluorobenzoic acid, have been used as tracers in soil and groundwater studies, demonstrating the utility of halogenated benzoic acids in environmental monitoring (Bowman & Gibbens, 1992).

Safety and Hazards

Handling 2-Bromo-5-cyano-4-fluorobenzoic acid requires caution. It can cause skin irritation and serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .

properties

IUPAC Name

2-bromo-5-cyano-4-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrFNO2/c9-6-2-7(10)4(3-11)1-5(6)8(12)13/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLIWJXUIUVSGND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1C(=O)O)Br)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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